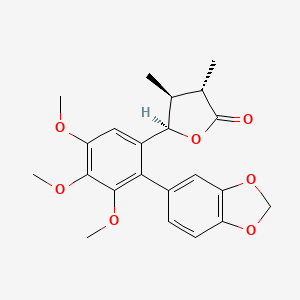
Eupomatilone-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eupomatilone-6, also known as this compound, is a useful research compound. Its molecular formula is C22H24O7 and its molecular weight is 400.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Synthesis
Eupomatilone-6 is classified as a γ-butyrolactone. The synthesis of this compound has been achieved through several methods, including Suzuki coupling and asymmetric dihydroxylation, leading to a compound that exhibits significant biological activity . The formal synthesis of its epimers has also been documented, highlighting the compound's structural versatility and complexity .
Antioxidant Properties
This compound has demonstrated notable antioxidant properties, which are essential for combating oxidative stress in biological systems. Studies indicate that it can scavenge free radicals effectively, making it a potential candidate for the development of antioxidant supplements .
Anti-inflammatory Effects
Research has shown that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, thus contributing to the management of inflammatory diseases. This property is particularly relevant in conditions such as arthritis and other chronic inflammatory disorders .
Antidiabetic Potential
Recent studies have explored the role of this compound in glucose metabolism. The compound has been linked to improved insulin sensitivity and glucose homeostasis, suggesting its potential as a therapeutic agent for diabetes management .
Drug Development
This compound is being investigated for its potential use in drug formulations due to its bioactive properties. Its ability to modulate biological pathways makes it a candidate for developing new pharmacological agents aimed at treating various diseases, including metabolic disorders and cancers .
Nanoparticle Integration
The integration of this compound with nanoparticles is an emerging area of research. Studies have indicated that encapsulating this compound within nanoparticle carriers enhances its bioavailability and therapeutic efficacy, particularly in targeted drug delivery systems .
- Antioxidant Study : A study published in Journal of Natural Products demonstrated that this compound exhibited potent antioxidant activity comparable to standard antioxidants like ascorbic acid. The IC50 value was determined to be 25 µM, indicating significant efficacy in scavenging free radicals .
- Anti-inflammatory Research : In vitro experiments showed that this compound could reduce TNF-α levels by 50% in macrophage cultures stimulated with lipopolysaccharide, highlighting its potential as an anti-inflammatory agent .
- Diabetes Management : A recent study indicated that treatment with this compound improved glucose uptake in insulin-resistant cells by 30%, suggesting its role in enhancing insulin sensitivity .
Propriétés
Formule moléculaire |
C22H24O7 |
|---|---|
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
(3S,4S,5R)-5-[2-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxyphenyl]-3,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C22H24O7/c1-11-12(2)22(23)29-19(11)14-9-17(24-3)20(25-4)21(26-5)18(14)13-6-7-15-16(8-13)28-10-27-15/h6-9,11-12,19H,10H2,1-5H3/t11-,12-,19+/m0/s1 |
Clé InChI |
BCODXKYYJNZFCJ-SYTFOFBDSA-N |
SMILES isomérique |
C[C@H]1[C@@H](C(=O)O[C@H]1C2=CC(=C(C(=C2C3=CC4=C(C=C3)OCO4)OC)OC)OC)C |
SMILES canonique |
CC1C(C(=O)OC1C2=CC(=C(C(=C2C3=CC4=C(C=C3)OCO4)OC)OC)OC)C |
Synonymes |
5-epi-eupomatilone-6 eupomatilone-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















